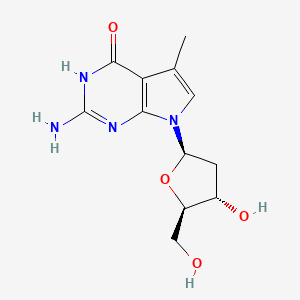

7-Methyl-7-deaza-2'-deoxyguanosine

Description

Contextualization of Modified Nucleosides in Biochemical and Molecular Biology Investigations

Modified nucleosides, variants of the canonical building blocks of DNA and RNA, are pivotal tools in the fields of biochemistry and molecular biology. nih.govacs.org These structural analogs, which can bear alterations to the nucleobase, sugar moiety, or phosphate (B84403) backbone, allow researchers to probe and manipulate the intricate processes of nucleic acid function. nih.govwikipedia.org The introduction of these modifications can confer novel properties to oligonucleotides, such as enhanced stability against nuclease degradation, altered binding affinities, and unique spectroscopic signatures. wikipedia.orgoup.com

In biochemical and molecular biology investigations, modified nucleosides serve a multitude of purposes. They are instrumental in elucidating the mechanisms of DNA and RNA polymerases, exploring DNA-protein and RNA-protein interactions, and developing therapeutic agents. nih.govacs.org For instance, nucleoside-modified messenger RNA (modRNA) has emerged as a powerful platform for vaccines and protein replacement therapies, where modifications help to evade the innate immune response and enhance translational efficiency. wikipedia.org Furthermore, the site-specific incorporation of modified nucleosides into nucleic acid strands enables detailed structural and functional studies, providing insights that are often unattainable with their natural counterparts. researchgate.net

Overview of 7-Deazapurine Modifications and their Significance in Nucleic Acid Studies

Among the various classes of modified nucleosides, 7-deazapurines represent a significant and widely utilized group. nih.gov In these analogs, the nitrogen atom at the 7-position of the purine (B94841) ring is replaced by a carbon atom. nih.govnih.gov This seemingly subtle change has profound effects on the electronic properties and three-dimensional structure of the nucleobase, without disrupting its Watson-Crick base-pairing ability. nih.govtrilinkbiotech.com The replacement of N7 with a C-H group alters the electronic distribution within the heterocyclic ring system and eliminates a potential hydrogen bond acceptor site in the major groove of DNA. nih.govnih.gov

The significance of 7-deazapurine modifications in nucleic acid studies is multifaceted. They are invaluable for investigating the role of the major groove in DNA recognition by proteins and other ligands. nih.govnih.gov By removing the N7 nitrogen, researchers can assess its importance in specific molecular interactions. Furthermore, the carbon at the 7-position provides a convenient handle for further chemical derivatization, allowing for the attachment of various functional groups, such as halogens, alkyl groups, and fluorescent reporters. nih.govresearchgate.net These modifications can enhance the binding affinity of oligonucleotides to their targets and introduce novel functionalities. oup.comnih.gov 7-Deazapurine analogs, particularly 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP), are also crucial in molecular biology techniques like PCR and DNA sequencing, especially for templates with high GC-content, as they help to reduce the formation of secondary structures that can impede polymerase activity. trilinkbiotech.comresearchgate.net

Rationale for the Specific 7-Methyl Substitution in 7-Deaza-2'-deoxyguanosine in Research Applications

The specific introduction of a methyl group at the 7-position of 7-deaza-2'-deoxyguanosine is a strategic modification with clear rationale in research applications. While the 7-deaza modification itself alters the electronic landscape of the major groove, the addition of a methyl group at this position introduces a bulky, hydrophobic substituent. oup.com

Studies have shown that substitutions at the C7 position of 7-deazapurines can have a significant impact on the properties of oligonucleotides. For instance, the introduction of a methyl group at this position has been investigated in the context of its effect on DNA duplex stability. oup.com Research has indicated that while some larger substituents at the 7-position can be well-tolerated within the DNA double helix, the impact of a methyl group is an area of specific interest for understanding the steric and hydrophobic contributions to duplex stability and protein recognition. oup.comseela.net The rationale for using 7-methyl-7-deaza-2'-deoxyguanosine often stems from the need to finely tune the properties of a DNA or RNA strand for specific experimental aims, such as modulating binding affinities or probing steric constraints within enzyme active sites.

Structure

3D Structure

Properties

Molecular Formula |

C12H16N4O4 |

|---|---|

Molecular Weight |

280.28 g/mol |

IUPAC Name |

2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C12H16N4O4/c1-5-3-16(8-2-6(18)7(4-17)20-8)10-9(5)11(19)15-12(13)14-10/h3,6-8,17-18H,2,4H2,1H3,(H3,13,14,15,19)/t6-,7+,8+/m0/s1 |

InChI Key |

AAHCLSWQJPSQPT-XLPZGREQSA-N |

Isomeric SMILES |

CC1=CN(C2=C1C(=O)NC(=N2)N)[C@H]3C[C@@H]([C@H](O3)CO)O |

Canonical SMILES |

CC1=CN(C2=C1C(=O)NC(=N2)N)C3CC(C(O3)CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 7 Methyl 7 Deaza 2 Deoxyguanosine

Strategies for Regioselective C7-Methylation of 7-Deaza-2'-deoxyguanosine (B613789) Precursors

The regioselective introduction of a methyl group at the C7 position of 7-deaza-2'-deoxyguanosine is a critical synthetic challenge. The pyrrolo[2,3-d]pyrimidine ring system of 7-deazapurines is electron-rich, and electrophilic attack can potentially occur at multiple positions. seela.net The substituent pattern on the nucleobase, particularly at the 2-position, significantly influences the site of electrophilic substitution. seela.net

A common strategy to achieve C7-methylation involves the protection of the 2-amino group of 7-deaza-2'-deoxyguanosine with a formyl, acetyl, or pivaloyl group. This protection scheme circumvents the directing effect of the free amino group and facilitates electrophilic attack at the C7 position. seela.net For instance, the isobutyryl-protected 7-deaza-2'-deoxyguanosine can be treated with an appropriate methylating agent to achieve the desired C7-methylation.

Another approach involves the initial halogenation of the C7 position, followed by a cross-coupling reaction to introduce the methyl group. Regioselective iodination of an isobutyryl-protected 7-deaza-2'-deoxyguanosine with N-iodosuccinimide (NIS) in dimethylformamide (DMF) can yield the 7-iodo derivative as the major product. seela.net This 7-iodo intermediate can then undergo a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki-Miyaura coupling, with a methyl-containing organometallic reagent to furnish the 7-methylated product.

Synthesis of Phosphoramidite (B1245037) Building Blocks for Site-Specific Oligonucleotide Incorporation

The incorporation of 7-Methyl-7-deaza-2'-deoxyguanosine into synthetic oligonucleotides requires its conversion into a phosphoramidite building block. biosearchtech.com This process typically involves the protection of the exocyclic amino group and the 5'-hydroxyl group of the deoxyribose sugar. The 2-amino group is often protected with a dimethylformamidine (dmf) group. acs.org The 5'-hydroxyl group is commonly protected with a dimethoxytrityl (DMT) group, which can be easily removed under acidic conditions during solid-phase oligonucleotide synthesis.

Following protection of the nucleobase and the 5'-hydroxyl group, the 3'-hydroxyl group is phosphitylated to introduce the reactive phosphoramidite moiety. This is typically achieved by reacting the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base. The resulting this compound phosphoramidite can then be purified and used in automated solid-phase DNA synthesis. biosearchtech.comnih.gov

Development and Synthesis of Related C7-Substituted 7-Deaza-2'-deoxyguanosine Analogs for Comparative Structural and Functional Studies

To elucidate the structure-activity relationships and to fine-tune the properties of modified oligonucleotides, a variety of C7-substituted 7-deaza-2'-deoxyguanosine analogs have been synthesized. These analogs serve as valuable tools for comparative studies.

Halogenated Derivatives

Halogenated derivatives of 7-deaza-2'-deoxyguanosine, particularly at the C7 position, are important synthetic intermediates and have been studied for their impact on duplex stability. The synthesis of 7-chloro-, 7-bromo-, and 7-iodo-substituted 7-deaza-2'-deoxyguanosine derivatives has been described. researchgate.net A common precursor, 7-[2-deoxy-3,5-O-di(2-methylpropanoyl)-β-D-erythro-pentofuranosyl]-2-(formylamino)-4-methoxy-7H-pyrrolo[2,3-d]-pyrimidine, is used for regioselective 7-halogenation with N-halogenosuccinimides. researchgate.net Subsequent deprotection under alkaline conditions yields the desired halogenated nucleosides. researchgate.net The synthesis of 8-halogenated-7-deaza-dG derivatives has also been achieved through the reaction of acetylated 7-deaza-dG with N-halogenated succinimides. kyushu-u.ac.jp

Alkynyl (e.g., Propynyl) Derivatives

Alkynyl-substituted 7-deaza-2'-deoxyguanosine analogs have garnered significant interest due to their ability to enhance the binding affinity of oligonucleotides to their target sequences. oup.com The synthesis of these derivatives is typically achieved through a Sonogashira cross-coupling reaction between a 7-iodo-7-deaza-2'-deoxyguanosine precursor and the desired terminal alkyne. For example, the coupling of a protected 7-iodo-2'-deoxy-7-deazaguanosine with isopropylacetylene affords the corresponding 7-isopropylethynyl derivative in good yield. nih.gov Similarly, 7-(1-propynyl)-7-deaza-2'-deoxyguanosine has been synthesized and incorporated into oligonucleotides. oup.com

Aminomethyl Derivatives

The introduction of an aminomethyl group at the C7 position creates a cationic side chain that can influence DNA structure and stability. nih.gov The synthesis of 7-aminomethyl-7-deaza-2'-deoxyguanosine (7amG) can be achieved from a precursor such as 7-deaza-7-(2,3-dihydroxypropan-1-yl)-2'-deoxyguanosine. nih.gov Oxidation of the diol with sodium periodate (B1199274) generates a formylmethanyl intermediate, which can then undergo reductive amination with an appropriate amine source to yield the aminomethyl derivative. nih.gov

Molecular Interactions and Biophysical Characterization of 7 Methyl 7 Deaza 2 Deoxyguanosine Within Nucleic Acids

Impact on DNA Duplex Formation and Stability

Thermodynamic Parameters of Duplex Hybridization (e.g., Melting Temperature, Enthalpy, Entropy)

The stability of a DNA duplex is commonly assessed by its melting temperature (T_m), the temperature at which half of the duplex molecules dissociate into single strands. Studies on oligonucleotides containing the closely related 7-deaza-2'-deoxyguanosine (B613789) (a proxy for the methylated form in many thermodynamic studies) have shown a destabilizing effect upon its incorporation. nih.gov This is reflected in a lower melting temperature compared to the unmodified DNA duplex.

Interactive Table: Thermodynamic Parameters of DNA Duplexes Containing a 7-deaza-2'-deoxyguanosine Modification

| Oligonucleotide Sequence | Modification | T_m (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°_37 (kcal/mol) |

| 5'-d(CGCGAATTCGCG)-3' | None (DDD) | 56.2 | -86.5 | -244.1 | -14.1 |

| 5'-d(CGCGAATTC(7-deaza-G)CG)-3' | 7-deaza-G (DDD-1) | 53.9 | -81.2 | -229.4 | -13.7 |

| 5'-d(GCGAATTCGC)-3' | None (DD) | 50.1 | -72.4 | -205.8 | -11.6 |

| 5'-d(GCGAATTC(7-deaza-G)C)-3' | 7-deaza-G (DD-1) | 46.7 | -67.1 | -191.7 | -10.9 |

Note: Data presented is for the unmodified Dickerson-Drew dodecamer (DDD) and decamer (DD) and their counterparts containing a single 7-deaza-2'-deoxyguanosine substitution. This data is used as an approximation for the effects of 7-methyl-7-deaza-2'-deoxyguanosine. The thermodynamic values are highly dependent on salt concentration and the specific sequence context.

Influence on Watson-Crick Base Pairing Fidelity

Despite the significant impact on duplex stability, the substitution at the 7-position of guanine (B1146940) does not directly interfere with the hydrogen bonds that form the Watson-Crick base pair with cytosine. nih.govtrilinkbiotech.com The N1, N2, and O6 atoms of the guanine base, which are involved in the three hydrogen bonds with cytosine, remain unaltered. Consequently, this compound maintains the ability to form a stable and specific base pair with cytosine, ensuring the fidelity of the genetic code during processes like DNA replication. nih.govtrilinkbiotech.com However, subtle changes in the electronic properties of the base can indirectly affect the dynamics of the base pair and its neighbors.

Major Groove Electrostatics and Cation Interactions

The major groove of DNA is a critical site for recognition by proteins and other molecules, and its electrostatic landscape plays a pivotal role in these interactions. The introduction of this compound profoundly alters this landscape.

Alterations in Electrostatic Landscape and Polarity due to N7-C7 Methylation

The N7 atom of guanine is a major site of negative electrostatic potential in the major groove, making it a primary binding site for cations. nih.gov The substitution of this electronegative nitrogen atom with a less electronegative carbon atom, and the subsequent addition of a hydrophobic methyl group, effectively neutralizes this pocket of negative potential. acs.orgresearchgate.net This modification leads to a significant alteration in the electrostatic landscape of the major groove, making it more nonpolar and less attractive to positively charged species. nih.gov

Conformational Dynamics of Modified Oligonucleotides

Analysis of Sugar Pucker Conformation

The conformation of the deoxyribose sugar ring, known as the sugar pucker, plays a important role in the structure of DNA. The two most common conformations are C2'-endo (S-type) and C3'-endo (N-type). glenresearch.com In standard B-form DNA, the sugar pucker is predominantly in the C2'-endo conformation. glenresearch.com

Studies on the closely related compound, 8-methyl-7-deaza-2'-deoxyguanosine, have provided insights into the likely conformational preferences of the 7-methylated analog. X-ray crystal structure analysis of 8-methyl-7-deaza-2'-deoxyguanosine revealed that the sugar moiety adopts a C2'E conformation, which is a form of the S-type pucker. researchgate.net This preference for the S-type conformation is consistent with the structural requirements for maintaining a B-form DNA helix.

In contrast, the unsubstituted 7-deaza-2'-deoxyguanosine has been shown to adopt a ³T₄ (N-type) conformation in the crystalline state. researchgate.netnih.gov This suggests that the presence and position of a methyl group on the 7-deaza-guanine base can significantly influence the conformational equilibrium of the sugar ring. The bulky substituent at the 8-position appears to shift the preference towards the S-type pucker. seela.net It is plausible that a methyl group at the 7-position would also favor an S-type conformation to minimize steric hindrance and maintain favorable stacking interactions within a DNA duplex.

| Compound | Sugar Pucker Conformation | Type | Method |

|---|---|---|---|

| 8-Methyl-7-deaza-2'-deoxyguanosine | C2'E | S-type | X-ray Crystallography researchgate.net |

| 7-Deaza-2'-deoxyguanosine | ³T₄ | N-type | X-ray Crystallography researchgate.netnih.gov |

Characterization of Glycosidic Bond Torsion Angles

The glycosidic bond, which connects the nucleobase to the deoxyribose sugar, can rotate, leading to different spatial arrangements of the base relative to the sugar. The torsion angle of this bond, denoted as chi (χ), defines the syn or anti conformation. In the anti conformation, the base is positioned away from the sugar ring, which is the predominant conformation in B-DNA.

For 8-methyl-7-deaza-2'-deoxyguanosine, despite the presence of a methyl group, the molecule exhibits an anti conformation around the N-glycosidic bond. researchgate.net This is consistent with the conformations of other 7-substituted 7-deazapurine 2'-deoxynucleosides. researchgate.net The unsubstituted 7-deaza-2'-deoxyguanosine also adopts an anti conformation, with a reported torsion angle of -106.5°. researchgate.netnih.gov

The maintenance of the anti conformation is crucial as it allows for proper Watson-Crick base pairing and stacking within a standard DNA double helix. The introduction of the 7-methyl group does not appear to disrupt this fundamental conformational feature.

| Compound | Glycosidic Bond Conformation | Torsion Angle (χ) | Method |

|---|---|---|---|

| 8-Methyl-7-deaza-2'-deoxyguanosine | anti | Not specified | X-ray Crystallography researchgate.net |

| 7-Deaza-2'-deoxyguanosine | anti | -106.5 (3)° | X-ray Crystallography researchgate.netnih.gov |

| 7-Nitro-7-deaza-2'-deoxyadenosine | anti | Not specified | X-ray Crystallography researchgate.net |

| 7-Deoxy-7-propynyl-2'-deoxyadenosine | anti | -130.7 (2)° | X-ray Crystallography researchgate.net |

Role in Non-Canonical Nucleic Acid Structures

Beyond its impact on the canonical double helix, this compound has significant implications for the formation and stability of non-canonical nucleic acid structures such as G-quadruplexes and triple helices.

Modulation of G-Quadruplex Formation and Stability (in relation to N7 involvement)

G-quadruplexes are four-stranded nucleic acid structures formed in guanine-rich sequences. These structures are stabilized by Hoogsteen hydrogen bonds between four guanine bases, forming a planar arrangement called a G-tetrad. mdpi.com The N7 atom of guanine plays a critical role as a hydrogen bond acceptor in the formation of these Hoogsteen base pairs.

The substitution of guanine with 7-deaza-2'-deoxyguanosine, and by extension this compound, eliminates the N7 nitrogen atom and replaces it with a carbon atom. nih.govtrilinkbiotech.com This modification directly prevents the formation of the necessary Hoogsteen hydrogen bonds, thereby disrupting the formation of G-tetrads and, consequently, the entire G-quadruplex structure. nih.govnih.gov This disruptive effect has been utilized experimentally as a tool to confirm the existence of G-quadruplexes in long RNA molecules. By comparing the structure of a native RNA with one in which all guanines are replaced by 7-deaza-guanine, researchers can identify regions that fail to form their expected secondary structures, indicating the original presence of a G-quadruplex. nih.gov

Therefore, the incorporation of this compound into a G-rich sequence would be expected to destabilize and inhibit the formation of G-quadruplexes. This is a direct consequence of the removal of the key N7 hydrogen bond acceptor site.

Potential for Triple Helix Formation or Other Higher-Order Structures

Triple helices are another form of non-canonical DNA structure where a third strand of nucleic acid binds in the major groove of a DNA duplex. The formation of these structures often relies on Hoogsteen or reverse Hoogsteen hydrogen bonding.

Interestingly, while the absence of the N7 nitrogen in 7-deaza-guanine is detrimental to G-quadruplex formation, it can be favorable for the formation of certain types of triple helices. It has been reported that oligonucleotide triplexes are stabilized when 7-deaza-guanine is part of a 7-deazaguanine-guanine-cytosine triplet motif. researchgate.net Furthermore, studies with oligonucleotides containing 7-chloro-7-deaza-2'-deoxyguanosine have shown that this modification allows the oligonucleotide to retain its ability to form triple helices, and in some cases, improves the efficacy of triplex formation. nih.gov One of the beneficial effects of this modification is the reduction of self-association of the triple helix-forming oligonucleotide, which can compete with triplex formation. nih.gov

Given these findings, it is plausible that this compound could also be incorporated into triple helix-forming oligonucleotides. The methyl group at the 7-position would occupy the major groove and could potentially influence the stability and specificity of the resulting triple helix. The removal of the N7 nitrogen would also prevent the formation of competing G-quadruplex structures in G-rich triple helix-forming oligonucleotides.

Enzymatic Recognition and Processing of 7 Methyl 7 Deaza 2 Deoxyguanosine Containing Nucleic Acids

DNA Polymerase Substrate Recognition and Catalysis

7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) is recognized as a substrate by most DNA polymerases, including Taq DNA polymerase, allowing for its incorporation into a growing DNA strand during replication and amplification. researchgate.net

The incorporation of 7-deaza-2'-deoxyguanosine is efficient enough to make it a highly effective tool in molecular biology, particularly in Polymerase Chain Reaction (PCR). plos.org While some modified nucleotides can be poorly incorporated, 7-deaza-dGTP functions as a successful surrogate for its natural counterpart, deoxyguanosine triphosphate (dGTP). nih.gov Research has shown that for PCR applications, using a mixture of 7-deaza-dGTP and dGTP, often in a 3:1 ratio, can be more efficient than using 7-deaza-dGTP alone. researchgate.net This indicates a high level of acceptance by the polymerase active site, though the kinetics may differ slightly from the natural nucleotide. The substitution slightly destabilizes the DNA duplex, which can be advantageous in certain applications by facilitating strand separation.

During the chemical synthesis of oligonucleotides, one of the most common errors is the G-to-A substitution, which can arise from chemical side reactions during the synthesis process. nih.gov The use of 7-deaza-2'-deoxyguanosine (da⁷G) has been shown to significantly suppress this type of error. In a study evaluating errors during chemical DNA synthesis, the replacement of standard deoxyguanosine with 7-deaza-2'-deoxyguanosine resulted in a roughly tenfold decrease in the rate of G-to-A substitutions. nih.gov This suggests that the chemical stability of the 7-deaza purine (B94841) ring is greater under certain synthesis conditions, preventing the modifications that lead to incorrect base identification.

| Compound | Median G-to-A Error Rate (Control) | Median G-to-A Error Rate (Test with Modifier) | Fold Decrease in Error Rate |

| 2´-deoxyguanosine (G) | 0.95% | 1.71% | None |

| 7-deaza-2´-deoxyguanosine (da⁷G) | 1.90% | 0.18% | ~10.5x |

| 8-aza-7-deaza-2´-deoxyguanosine (a⁸da⁷G) | 1.57% | 0.03% | ~52.3x |

| Data derived from a study on synthetic errors during chemical DNA synthesis. nih.gov |

The primary and most significant application of 7-deaza-dGTP is in the amplification and sequencing of DNA templates that are rich in guanine (B1146940) and cytosine (GC-rich). plos.orgnih.gov These regions are notoriously difficult to process for several reasons:

Secondary Structures: GC-rich sequences tend to form stable secondary structures, such as hairpins and intramolecular G-quadruplexes, due to Hoogsteen hydrogen bonding involving the N7 position of guanine. researchgate.net These structures can physically block the progression of DNA polymerase, leading to incomplete or failed amplification. nih.gov

High Melting Temperature: The three hydrogen bonds of a G-C pair make these regions highly stable, requiring higher temperatures to denature (separate the DNA strands), which can complicate PCR cycling conditions. nih.gov

By substituting dGTP with 7-deaza-dGTP, the potential for Hoogsteen bonding is eliminated, which destabilizes these secondary structures. researchgate.net This allows the polymerase to read through the template more efficiently, resulting in the successful amplification and sequencing of previously inaccessible regions. researchgate.netnih.gov This technique has proven particularly valuable for analyzing CpG islands, which are GC-rich regions often found in gene promoters. nih.gov

| Application | Challenge | Solution with 7-deaza-dGTP | Example Templates |

| PCR Amplification | GC-rich templates form secondary structures, stalling Taq polymerase and causing premature termination. nih.gov | Prevents Hoogsteen bonds, reduces secondary structures, and allows for full-length product generation. researchgate.netplos.org | Human p16INK4A promoter, templates with up to 90% GC content. plos.orgnih.gov |

| DNA Sequencing | Compressions in sequencing gels caused by stable secondary structures lead to unreadable sequence data. researchgate.net | Reduces secondary structures in the DNA fragments, leading to improved resolution and readable sequences. nih.gov | HUMARA exon 1 PCR products. nih.gov |

| Low-Quality DNA | When using small amounts of poor-quality DNA, amplification of GC-rich regions is often inefficient. nih.gov | Significantly improves amplification results, yielding sufficient product for analysis. nih.gov | DNA from microdissected tissue. nih.gov |

Interactions with Nucleic Acid Repair Enzymes

While 7-deaza-2'-deoxyguanosine is readily processed by DNA polymerases, its recognition by DNA repair machinery appears to be minimal, primarily because it is not perceived as a form of DNA damage that these pathways are designed to correct.

DNA glycosylases are enzymes that initiate the base excision repair (BER) pathway by recognizing and removing specific damaged or incorrect bases from DNA.

MUTYH (MutY homolog): This glycosylase specifically targets and removes an undamaged adenine (B156593) base when it is mispaired with 8-oxoguanine (8-oxo-G), a common form of oxidative DNA damage. nih.gov The primary substrate for MUTYH is the A:8-oxo-G mismatch.

MTH1 (NudT1): This enzyme functions not on DNA itself, but on the pool of free deoxynucleoside triphosphates (dNTPs) in the cell. It sanitizes the pool by hydrolyzing oxidized purine nucleotides, such as 8-oxo-dGTP, preventing their incorporation into DNA. nih.gov

There is no significant evidence in the reviewed scientific literature to suggest that 7-deaza-2'-deoxyguanosine or its 7-methyl derivative is recognized as a substrate by either MUTYH or MTH1. The structure of 7-deaza-dG is not an oxidized purine, nor does it typically form the specific mismatches that these enzymes are evolved to detect. Their function is highly specific to oxidative damage products like 8-oxo-G. nih.govnih.gov

The DNA Damage Response (DDR) is a complex network of signaling pathways that detects DNA lesions, signals their presence, and promotes their repair. The activation of the DDR typically requires the recognition of specific DNA structures, such as double-strand breaks or stalled replication forks, often caused by bulky adducts or other forms of damage.

Currently, there is a lack of research indicating that the presence of 7-deaza-2'-deoxyguanosine in a DNA strand activates these broader DDR pathways. Because the compound maintains normal Watson-Crick pairing and does not create a significant distortion of the DNA helix, it is unlikely to be recognized as a lesion by the primary sensor proteins of the DDR. Its utility in molecular biology stems from its subtle alteration of the major groove chemistry, not from creating a structure that would be flagged as damage.

Nucleic Acid Modifying Enzymes (e.g., Ligases, Kinases, Methyltransferases)

The interaction of nucleic acid-modifying enzymes with DNA containing 7-Methyl-7-deaza-2'-deoxyguanosine is of significant interest for various molecular biology applications. While extensive research has been conducted on the broader class of 7-deazaguanine (B613801) analogs, specific data on the 7-methylated form remains focused on certain enzyme classes.

Kinases: T4 Polynucleotide Kinase (PNK) catalyzes the transfer of a phosphate (B84403) group from ATP to the 5'-hydroxyl terminus of DNA or RNA. This phosphorylation is a crucial step for subsequent ligation of DNA fragments. The efficiency of T4 PNK can be affected by the structure of the DNA substrate at the 5'-end. There is a lack of specific studies in the available literature that directly measure the phosphorylation efficiency of T4 PNK on a DNA strand terminating with this compound.

Methyltransferases: DNA methyltransferases (MTases) are a family of enzymes that catalyze the transfer of a methyl group to DNA, a key modification in epigenetic regulation. In bacteria, DNA modifications, including those with 7-deazaguanine derivatives, are part of restriction-modification systems that protect the host DNA from its own restriction enzymes. For instance, the DpdA protein, a guanine transglycosylase, is involved in inserting 7-deazaguanine derivatives into DNA. pnas.orgnih.gov More specifically, the enzyme DpdM, a dPreQ₁ methyltransferase, has been identified in the biosynthesis of 7-deazaguanine derivatives in phages. nih.gov While these findings highlight the role of methyltransferases in the broader context of 7-deazaguanine metabolism, specific studies on the ability of common DNA methyltransferases (like Dam or CpG methyltransferases) to recognize and methylate DNA sequences containing the pre-existing this compound modification are not detailed in the reviewed scientific literature. The presence of the methyl group at the 7-position of the deazaguanine might sterically hinder or otherwise alter the recognition and catalytic activity of these enzymes.

Telomerase Activity Modulation by Modified Nucleoside Triphosphate Analogs

Telomerase is a reverse transcriptase that maintains telomere length in eukaryotic cells and is a significant target for cancer therapy. The triphosphate form of 7-deaza-2'-deoxyguanosine and its analogs have been investigated as inhibitors of human telomerase.

Research has shown that 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) acts as a potent inhibitor of human telomerase with a reported IC₅₀ value of 11 μM. medchemexpress.comresearchgate.net Further studies on related analogs have revealed even more potent inhibition. For example, 6-methoxy-7-deaza-2'-deoxyguanosine 5'-triphosphate (OMDG-TP) and 6-thio-7-deaza-2'-deoxyguanosine 5'-triphosphate (TDG-TP) are also inhibitors of human telomerase. nih.gov TDG-TP, in particular, is a very potent inhibitor with an IC₅₀ of 60 nM. nih.gov

These analogs can act as substrates for telomerase, but their incorporation leads to a non-processive synthesis, resulting in the production of short telomeric products. nih.gov When TDG-TP is the only guanosine (B1672433) substrate available, telomerase synthesizes products that appear to contain only one to three TDG residues before synthesis is halted. nih.gov This premature termination of telomere elongation is a key aspect of their inhibitory mechanism. The incorporation of these analogs may introduce structural changes in the telomeric DNA that interfere with the translocation step of the telomerase enzyme.

Table 1: Inhibition of Human Telomerase by 7-Deaza-2'-deoxyguanosine Triphosphate Analogs

| Compound | IC₅₀ Value | Reference |

|---|---|---|

| 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) | 11 μM | medchemexpress.comresearchgate.net |

| 6-thio-7-deaza-2'-deoxyguanosine 5'-triphosphate (TDG-TP) | 60 nM | nih.gov |

| 6-methoxy-7-deaza-2'-deoxyguanosine 5'-triphosphate (OMDG-TP) | Less potent than TDG-TP | nih.gov |

Applications of 7 Methyl 7 Deaza 2 Deoxyguanosine in Advanced Molecular Research

Probing Sequence-Specific DNA-Protein and DNA-Ligand Interactions

The strategic incorporation of 7-deaza-2'-deoxyguanosine (B613789) into DNA oligonucleotides is a widely used method to elucidate the intricacies of molecular recognition in the major groove of the DNA double helix.

Dissecting Hydrogen Bonding Networks in Protein-DNA Recognition

The nitrogen atom at position 7 (N7) of guanine (B1146940) is a critical hydrogen bond acceptor, frequently engaged by the amino acid side chains of DNA-binding proteins. researchgate.net To determine if this specific interaction is essential for a protein's binding affinity or specificity, researchers substitute guanine with 7-deaza-2'-deoxyguanosine. The replacement of the N7 atom with a C-H group eliminates this potential hydrogen bond acceptor site. nih.govmdpi.com

If a protein's ability to bind to its target DNA sequence is significantly reduced after this substitution, it provides strong evidence that a direct hydrogen bond to the guanine N7 is a crucial component of the recognition mechanism. mdpi.com This "atomic knockout" strategy allows for the precise mapping of hydrogen bonding networks that define the interface between proteins and DNA. This approach has been instrumental in studying various DNA-binding proteins, including transcription factors and restriction enzymes, by clarifying which specific contacts govern their sequence specificity.

Investigating Cation-Mediated Interactions in Nucleic Acid Recognition

The N7 position of guanine is not only a hydrogen bond acceptor but also the primary site for cation binding in the major groove of DNA. The electron-rich environment created by the N7 atom attracts positively charged ions, such as Na⁺ or Mg²⁺, which play a crucial role in stabilizing DNA structure and mediating interactions with other molecules. The substitution of guanine with 7-deaza-2'-deoxyguanosine removes this key cation-binding site, altering the local electrostatic landscape of the major groove. nih.govmdpi.comnih.gov

By observing the resulting changes in DNA stability and ligand binding, researchers can probe the influence of major groove cations. For instance, studies using a related compound, 7-aminomethyl-7-deaza-2'-deoxyguanosine, which places a positive charge in the major groove, have demonstrated that major groove cations can significantly stabilize adjacent base pairs. nih.gov This effect is not purely due to the screening of phosphate (B84403) repulsion but involves specific enthalpic contributions to duplex stability. nih.gov These findings highlight the importance of localized cation organization in nucleic acid recognition and have implications for understanding how proteins and drugs target specific DNA sequences based on their electrostatic potential.

| Modification | Structural/Functional Consequence | Research Application |

| Replacement of Guanine N7 with C-H | Eliminates H-bond acceptor site in the major groove. | Probing the necessity of N7-guanine hydrogen bonds for protein-DNA binding. nih.govmdpi.com |

| Replacement of Guanine N7 with C-H | Removes a primary cation-binding site. nih.govmdpi.com | Investigating the role of major groove cations in DNA stability and ligand recognition. nih.gov |

| Attachment of aminomethyl group at C7 | Introduces a tethered positive charge into the major groove. | Modeling the stabilizing effects of localized cations on DNA base pairing. nih.gov |

Engineering Functional Nucleic Acid Devices

The unique properties of 7-deazaguanosine (B17050) derivatives make them valuable components in the design of synthetic nucleic acids with tailored functions for therapeutic and diagnostic applications.

Design of Modified Oligonucleotides for Antisense and Aptamer Strategies

Antisense oligonucleotides and aptamers are short, single-stranded nucleic acids designed to bind to specific RNA or protein targets. nih.gov Chemical modifications are often incorporated to improve their stability, nuclease resistance, and binding affinity. The 7-deaza modification is particularly useful in these contexts. Oligonucleotides rich in guanine have a tendency to aggregate and form G-quadruplex structures, which can interfere with their intended function. Replacing guanine with 7-deaza-dG can prevent this aggregation.

Furthermore, in the development of aptamers from artificial nucleic acid backbones like threose nucleic acid (TNA), 7-deaza-7-substituted guanosine (B1672433) analogues have proven critical. In one study, a TNA aptamer was evolved to bind to the HIV reverse transcriptase. The researchers found that using a standard guanosine triphosphate for TNA synthesis led to a high error rate. Substituting it with 7-deaza-7-phenyl-GTP prevented misincorporation by avoiding an unfavorable base conformation, which improved the replication fidelity to over 99%. The resulting TNA aptamer was highly stable and bound its target with low nanomolar affinity, demonstrating how this modification can enable the creation of novel, functional nucleic acid devices.

| Study Focus | Challenge with Unmodified Guanine | Solution with 7-Deaza-Guanine Derivative | Outcome |

| Evolution of a TNA Aptamer | High rate of misincorporation of tGTP during TNA synthesis due to unfavorable base pairing. | Replacement with 7-deaza-7-phenyl tGTP. | Replication fidelity improved to >99%; successful evolution of a stable, high-affinity TNA aptamer. |

Development of Catalytic Nucleic Acids (DNAzymes) with Tuned Activities

While various chemical modifications are used to enhance the stability and catalytic activity of DNAzymes, research specifically detailing the incorporation of 7-Methyl-7-deaza-2'-deoxyguanosine to tune the activity of these catalytic nucleic acids is not extensively documented in available scientific literature.

Expanding the Genetic Alphabet and Orthogonal Base Pairs

A major goal in synthetic biology is to expand the genetic alphabet beyond the four letters (A, T, C, G) that encode life. This involves creating new, unnatural nucleobases that can pair with each other selectively—forming a third, orthogonal base pair—but not with the natural bases. nih.gov Such an expansion would allow for the storage of more information and the site-specific incorporation of novel amino acids into proteins.

The role of 7-deazaguanine (B613801) derivatives in this field is primarily to alter the properties of the existing genetic system rather than to create a truly new and orthogonal base pair. For example, in some bacteriophages, guanine is completely replaced by a 7-deazaguanine derivative like 2'-deoxy-7-aminomethyl-7-deazaguanine. nih.gov In these organisms, the modified base becomes a principal carrier of genetic information, effectively creating a genome with an altered, but not expanded, alphabet. This modification helps the phage evade the host bacterium's defense systems, such as restriction enzymes.

Efforts to create a true six-letter genetic alphabet have focused on developing entirely new base pairs that rely on different recognition principles, such as hydrophobic and packing forces, rather than the hydrogen bonding patterns of the natural or deaza-modified bases. nih.gov Therefore, while 7-deazaguanine derivatives are crucial for studying and manipulating DNA, they are not typically components of the orthogonal base pairs used to expand the genetic code.

Formation of Non-Canonical Base Pairs for Synthetic Biology

The realm of synthetic biology continuously seeks to expand the genetic alphabet beyond the canonical A:T and G:C base pairs to create novel biological systems and materials. 7-deaza-2'-deoxyguanosine and its derivatives are instrumental in this endeavor. The replacement of nitrogen at the 7-position of the purine (B94841) ring with a carbon atom alters the hydrogen-bonding capabilities and electronic properties of the nucleobase, allowing for the formation of non-canonical base pairs. nih.govwikipedia.org

One notable example is the formation of stable inverse Watson-Crick base pairs between 7-deaza-2'-deoxyisoguanosine and 5-methyl-2'-deoxyisocytidine. nih.govacs.org This pairing expands the genetic coding system. Furthermore, 7-deaza-2'-deoxyisoguanosine can form stable purine-purine base pairs with 2'-deoxyguanosine (B1662781) or 5-aza-7-deaza-2'-deoxyguanosine. nih.govacs.org The ability to introduce functional groups at the 7-position of the 7-deazapurine base provides a handle for further modifications without significantly disrupting the stability of these non-canonical pairs. nih.gov

Research has demonstrated that oligonucleotides containing these expanded base pairs can be synthesized and incorporated into DNA duplexes. nih.gov The stability of these constructs can be modulated by the specific non-canonical pair and any appended functional groups. For instance, pyrene (B120774) click adducts attached via a long linker can increase duplex stability, while those with a short linker may decrease it. acs.org These tailored modifications open avenues for creating DNA molecules with unique structural and functional properties for synthetic biology applications.

Construction of Novel DNA Constructs with Enhanced Properties

The incorporation of this compound and related 7-deazapurine nucleosides into DNA oligonucleotides allows for the construction of novel DNA structures with enhanced or altered properties. acs.org The modification at the 7-position can influence duplex stability, resistance to nuclease degradation, and introduce novel functionalities. acs.org

Oligonucleotides containing 7-deazapurine derivatives have been shown to exhibit increased duplex stability in certain contexts. acs.org For example, a hybrid duplex containing a tract of 7-deaza-2'-deoxyisoguanosine paired with 5-aza-7-deaza-2'-deoxyguanosine shows strong stabilization of the double helix. nih.govacs.org This enhanced stability is a valuable attribute for the design of robust DNA nanostructures and therapeutic oligonucleotides.

Furthermore, the 7-position of 7-deazapurines serves as a versatile point for chemical functionalization. nih.govscispace.com Introducing moieties such as halogens or clickable side chains allows for the post-synthetic modification of DNA. nih.gov This has been exploited to attach fluorescent probes, like pyrene, to create DNA constructs with unique photophysical properties. nih.govacs.org The ability to site-specifically introduce modifications enables the development of DNA-based sensors, diagnostic tools, and materials with tailored characteristics. For instance, the introduction of a cationic 7-aminomethyl-7-deaza-2'-deoxyguanosine was shown to site-specifically stabilize the DNA duplex. nih.gov

The circular dichroism (CD) spectra of DNA containing these modified purines often differ from those of standard Watson-Crick duplexes, indicating the formation of unique DNA conformations. nih.govacs.org This highlights the potential of 7-deazapurine derivatives to create DNA structures beyond the canonical double helix, paving the way for new materials and molecular machines.

Utilization in Advanced Analytical and Biotechnological Methodologies

Improved Methodologies for DNA Sequencing and Amplification

The unique chemical properties of 7-deaza-2'-deoxyguanosine have proven highly beneficial in overcoming challenges associated with the sequencing and amplification of GC-rich DNA regions. nih.govnih.gov These regions are prone to forming stable secondary structures, such as hairpins and G-quadruplexes, which can impede the progress of DNA polymerases, leading to premature termination of DNA synthesis. nih.govnih.gov

The substitution of the N7 atom of guanine with a carbon atom in 7-deaza-2'-deoxyguanosine diminishes the potential for Hoogsteen base pairing, which is crucial for the formation of these secondary structures. researchgate.nettrilinkbiotech.com By incorporating 7-deaza-dGTP in place of or in combination with dGTP in polymerase chain reaction (PCR) and sequencing reactions, the formation of these inhibitory structures is reduced. nih.govnih.govresearchgate.net This results in improved read-through by the polymerase, leading to the generation of full-length products and more reliable sequencing data. nih.govseattleu.edu

Studies have shown that the addition of 7-deaza-2'-deoxyguanosine significantly enhances the PCR amplification of GC-rich templates, such as the human p16(INK4A) promoter, especially when using low amounts of poor-quality DNA as the starting material. nih.govnih.gov Similarly, its use has been shown to improve the quality of sequencing results for templates like exon 1 of the HUMARA gene. nih.gov For optimal results in PCR, a ratio of 3:1 of 7-deaza-dGTP to dGTP is often recommended. researchgate.net

The key findings from a study on the use of 7-deaza-2'-deoxyguanosine in PCR and sequencing are summarized in the table below.

| Application | Template | Observation | Reference |

| PCR Amplification | Human p16(INK4A) promoter | Clearly visible specific 140 bp product with reduced unspecific byproducts. | nih.gov |

| DNA Sequencing | HUMARA exon 1 PCR product | Readable sequences obtained from GC-rich templates. | nih.gov |

Development of Molecular Probes for Biomolecular Studies

The 7-deaza-2'-deoxyguanosine scaffold is a valuable platform for the development of molecular probes to investigate biomolecular interactions and structures. nih.gov The C7 position of the 7-deazapurine ring is amenable to chemical modification, allowing for the attachment of various reporter groups, such as fluorescent dyes. acs.org

For example, polycyclic fused 7-deazapurine nucleosides have been synthesized and shown to possess useful fluorescent properties. acs.org Phenyl- and thienyl-substituted thieno-fused 7-deazapurine nucleosides exhibit fluorescence, with the phenyl-substituted version showing a high quantum yield, particularly in water. acs.org These fluorescent analogues can be converted to their triphosphate forms and enzymatically incorporated into oligonucleotides, which can then serve as fluorescent DNA probes. acs.org

These probes are instrumental in studying DNA-protein interactions, DNA structure, and dynamics. For instance, oligonucleotides containing fluorescent 7-deazapurine derivatives can be used in fluorescence resonance energy transfer (FRET) assays to measure distances and conformational changes in biomolecules. The environmental sensitivity of some of these fluorescent nucleosides can also provide information about the local environment within a DNA duplex or at a protein-binding site.

Furthermore, the incorporation of 7-deazaguanine itself can serve as a non-invasive probe to understand the role of the major groove in protein-DNA recognition. nih.gov By replacing guanine with 7-deazaguanine, a hydrogen bond acceptor site (N7) is removed, and the effect on protein binding can be assessed. nih.gov This approach has been used to dissect the specific interactions that govern the recognition of DNA sequences by proteins.

| Compound Type | Property | Application | Reference |

| Phenyl-thieno-fused 7-deazapurine nucleoside | Strong fluorescence with high quantum yield | Fluorescent DNA probes | acs.org |

| Thienyl-thieno-fused 7-deazapurine nucleoside | Relatively strong fluorescence | Fluorescent DNA probes | acs.org |

| 7-aminomethyl-7-deaza-2'-deoxyguanosine | Site-specific DNA stabilization | Probing cation binding effects in the major groove | nih.gov |

Computational Chemistry and in Silico Modeling of 7 Methyl 7 Deaza 2 Deoxyguanosine Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on density functional theory (DFT), are instrumental in understanding the intrinsic electronic properties of 7-Methyl-7-deaza-2'-deoxyguanosine. The replacement of the N7 atom in guanine (B1146940) with a carbon atom alters the electronic landscape of the purine (B94841) ring system. nih.gov This modification can influence the molecule's reactivity and its interactions with other molecules.

DFT and other ab initio methods can be used to calculate various electronic properties, including:

Electron density distribution: This reveals how the substitution of nitrogen with carbon affects the charge distribution across the molecule, which can impact hydrogen bonding patterns and electrostatic interactions.

Frontier molecular orbitals (HOMO/LUMO): The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting a molecule's reactivity towards electrophiles and nucleophiles. For instance, a study on a related compound, C(N20), utilized various DFT and MP methods to determine its molecular and electronic structure. nih.gov

Electrostatic potential: Mapping the electrostatic potential onto the electron density surface helps to identify regions of positive and negative potential, which are key determinants of intermolecular interactions.

These calculations can provide a rationale for the observed experimental behavior of DNA containing this modification. For example, by understanding the altered electronic properties, researchers can better interpret changes in DNA stability and protein binding affinity. Advances in quantum chemical calculation methods, particularly DFT, now allow for the routine calculation of potential energy surfaces for systems containing several hundred atoms, enabling detailed predictions of reactivity. researchgate.net

Molecular Dynamics Simulations of Modified DNA Duplexes and Protein Complexes

Molecular dynamics (MD) simulations are a cornerstone of computational biology, allowing researchers to observe the dynamic behavior of biomolecules over time. mdpi.com For this compound, MD simulations have been crucial in elucidating its effects on DNA duplexes and its interactions within protein-DNA complexes. researchgate.netfrontiersin.org

When incorporated into a DNA duplex, this compound can introduce subtle but significant changes to the local and global structure. MD simulations can track the movements of every atom in the system, providing a detailed picture of:

DNA conformation: Simulations can reveal changes in key DNA parameters such as base pair opening dynamics, backbone torsion angles, and groove dimensions. nih.gov A study on 7-deaza-2'-deoxyguanosine (B613789) indicated that while it forms a stable B-conformation, it can influence base stacking. nih.gov

Flexibility and Dynamics: By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, researchers can assess how the modification affects the flexibility of the DNA duplex. researchgate.net

Solvent and Ion Interactions: The absence of the N7 atom, a primary cation binding site in the major groove, alters the organization of water molecules and ions around the DNA. nih.govnih.gov MD simulations can map these changes in hydration and ion atmosphere, which are critical for DNA stability and recognition.

In the context of protein-DNA complexes, MD simulations can shed light on the recognition mechanisms. By simulating the complex, it is possible to observe how the absence of the N7 atom and the presence of the methyl group affect the intricate network of interactions between the protein and the DNA. These simulations can identify changes in hydrogen bonding, van der Waals contacts, and electrostatic interactions at the protein-DNA interface. researchgate.net

| Simulation Parameter | Observation in this compound Modified DNA | Reference |

| Base Pair Opening | Stabilized neighboring base pairs, reducing the fraction of the open state. | nih.gov |

| DNA Conformation | Maintains overall B-DNA conformation. | nih.gov |

| Cation Binding | Eliminates a major groove cation-binding site. | nih.govnih.gov |

| Hydration | Alters the organization of water in the major groove. | nih.gov |

Docking and Binding Free Energy Calculations for Ligand and Enzyme Interactions

Computational docking and binding free energy calculations are powerful tools for predicting and quantifying the interactions between a ligand, such as a modified DNA strand, and a protein. nih.gov These methods are particularly useful for understanding how the presence of this compound in a DNA sequence affects its recognition by enzymes like DNA polymerases or restriction enzymes.

Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor. In the case of DNA containing this compound, docking studies can reveal how the modified nucleotide fits into the active site of an enzyme. The results can highlight potential steric clashes or the loss of key hydrogen bonds that would normally occur with guanine.

Binding Free Energy Calculations , such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods, provide a more quantitative estimate of the binding affinity. researchgate.net These calculations, often performed on snapshots from MD simulations, can dissect the energetic contributions to binding, including:

Van der Waals interactions: The methyl group at the 7-position can introduce new van der Waals contacts or create steric hindrance.

Electrostatic interactions: The altered electronic structure of the deazaguanine ring affects the electrostatic complementarity between the DNA and the protein.

These calculations can help to explain experimental observations, such as why a particular enzyme has a lower or higher affinity for DNA containing this modification. For instance, a study on a set of ligands binding to BRD4(1) demonstrated the utility of these methods in correlating calculated binding free energies with experimental data. scienceopen.com

| Computational Method | Application to this compound Systems | Reference |

| Molecular Docking | Predicts the binding mode of modified DNA in an enzyme's active site. | researchgate.netnih.gov |

| MM/PBSA & MM/GBSA | Quantifies the binding affinity and dissects energetic contributions to binding. | researchgate.net |

| Alchemical Free Energy | Can be used to accurately predict changes in protein thermostability upon mutation. | mdpi.com |

Prediction of Conformational Preferences and Hydration Patterns

The conformational preferences of the this compound nucleoside itself, as well as its influence on the surrounding DNA structure, are key to its biological effects. Computational methods can predict these preferences with a high degree of accuracy.

The conformation of the deoxyribose sugar (sugar pucker) and the orientation of the base relative to the sugar (the glycosidic torsion angle, χ) are critical determinants of DNA structure. For 7-deaza-2'-deoxyguanosine, crystal structure data shows an anti conformation for the glycosylic bond and an N-type sugar pucker. researchgate.net Computational methods, such as potential energy surface scans, can explore the conformational landscape of the nucleoside and identify the most stable conformations.

Furthermore, the hydration pattern around the modified base is significantly altered. The replacement of the N7 nitrogen with a C-H group removes a hydrogen bond acceptor site in the major groove. nih.govnih.gov This has a cascading effect on the local water structure. Monte Carlo or MD simulations can be used to generate detailed 3D maps of water density, revealing the precise locations of ordered water molecules. These hydration patterns are not merely passive but can play an active role in mediating protein-DNA recognition. Changes in the hydration spine of the major groove can influence the binding of proteins that rely on water-mediated contacts for sequence recognition.

| Conformational/Structural Feature | Finding for 7-deaza-2'-deoxyguanosine | Reference |

| Glycosidic Bond (χ) | anti conformation | researchgate.net |

| Sugar Pucker | N-type (³T₄) | researchgate.net |

| Hydration | Elimination of a hydrogen bond acceptor site in the major groove, altering water organization. | nih.govnih.gov |

Biological and Evolutionary Significance of 7 Deazapurine Modifications in Genomes

Biosynthetic Pathways of Naturally Occurring 7-Deazaguanine (B613801) Derivatives as Models for Chemical Modification

The journey from a standard purine (B94841) to a modified 7-deazaguanine is a multi-step enzymatic process that serves as a model for understanding complex biochemical transformations. The biosynthesis of the majority of these derivatives begins with guanosine-5'-triphosphate (GTP) and proceeds through a common precursor, 7-cyano-7-deazaguanine (preQ₀). asm.orgpnas.org

The pathway to preQ₀ has been well-characterized and involves a series of enzymatic reactions:

GTP cyclohydrolase I (FolE) : This enzyme catalyzes the first step, which is shared with the biosynthesis of tetrahydrofolate and biopterin. asm.orgpnas.org It converts GTP to 7,8-dihydroneopterin (B1664191) triphosphate. asm.org

6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) synthase (QueD) : This enzyme is involved in the next stage of the pathway. asm.orgpnas.org

7-carboxy-7-deazaguanine (B3361655) (CDG) synthase (QueE) : QueE, a radical SAM enzyme, facilitates the conversion of CPH₄ to CDG. asm.org

7-cyano-7-deazaguanine (preQ₀) synthase (QueC) : In an ATP-dependent reaction, QueC converts CDG into preQ₀. This step involves an intermediate, 7-amido-7-deazaguanine (ADG). asm.orgpnas.org

From preQ₀, the pathways diverge to create a variety of 7-deazaguanine derivatives. For instance, preQ₀ is the precursor to 7-aminomethyl-7-deazaguanine (preQ₁). asm.org These bases are then inserted into DNA or RNA by transglycosylase enzymes, which swap out a guanine (B1146940) for the modified base in a post-replicative event. asm.orgbiorxiv.org

Recent research has uncovered further modifications, including the methylation of these bases. A specific methyltransferase, DpdM, has been identified, which is responsible for creating 2'-deoxy-7-(methylamino)methyl-7-deazaguanine (mdPreQ₁). biorxiv.org This discovery of enzymes like DpdM that create specific derivatives such as the methylated form highlights the modularity and adaptability of these biosynthetic pathways.

Table 1: Key Enzymes in the Biosynthesis of 7-Deazaguanine Derivatives

| Enzyme | Abbreviation | Function |

| GTP cyclohydrolase I | FolE | Initiates the pathway by converting GTP. asm.orgpnas.org |

| 6-carboxy-5,6,7,8-tetrahydropterin synthase | QueD | Intermediate step in preQ₀ synthesis. asm.orgpnas.org |

| 7-carboxy-7-deazaguanine synthase | QueE | Catalyzes the formation of 7-carboxy-7-deazaguanine (CDG). asm.org |

| 7-cyano-7-deazaguanine synthase | QueC | Converts CDG to the key precursor 7-cyano-7-deazaguanine (preQ₀). asm.orgpnas.org |

| Guanine transglycosylase | DpdA | Inserts the modified deazaguanine base into DNA. biorxiv.orgnih.gov |

| dPreQ₁ methyltransferase | DpdM | Adds a methyl group, forming 2'-deoxy-7-(methylamino)methyl-7-deazaguanine (mdPreQ₁). biorxiv.org |

Role of 7-Deazapurine Modifications in Phage-Host Interactions and Viral Evolution

The dynamic relationship between bacteriophages (phages) and their bacterial hosts is a powerful engine of molecular evolution. A primary defense mechanism for bacteria is the use of restriction-modification (R-M) systems, which employ restriction enzymes to cleave and destroy foreign DNA, such as that from an invading phage. Phages, in turn, have evolved a variety of countermeasures, and the modification of their genomic DNA with 7-deazaguanine derivatives is a key strategy. nih.govresearchgate.net

By replacing guanine with derivatives like 2′-deoxy-7-cyano-7-deazaguanine (dPreQ₀) or 2′-deoxy-7-amido-7-deazaguanine (dADG), phages can render their DNA unrecognizable to a wide array of host restriction enzymes. nih.govresearchgate.net This modification effectively protects the phage genome from degradation, allowing it to replicate successfully within the host cell. This constant "arms race" has driven the diversification of these DNA modifications. biorxiv.orgoup.com The discovery of a growing number of 7-deazaguanine derivatives in phage genomes, including dPreQ₁, mdPreQ₁, and others, suggests that phages are continually evolving new chemical shields to overcome bacterial defenses. biorxiv.orgresearchgate.net

The extent of this modification can be dramatic. While some phages modify a fraction of their guanines, others exhibit complete replacement. For instance, Escherichia phage CAjan replaces 32% of its guanines with preQ₀, whereas Campylobacter phage CP220 substitutes 100% of its guanines with ADG. oup.comnih.gov This demonstrates that these modified bases have been fully integrated into the genetic systems of these viruses.

Table 2: Examples of 7-Deazaguanine Modifications in Bacteriophages

| Phage | Host | 7-Deazaguanine Derivative | Percentage of Guanine Replaced |

| Enterobacteria phage 9g | Enterobacteria | Archaeosine (G⁺) / preQ₀ | 25% |

| Escherichia phage CAjan | Escherichia | 2′-deoxy-7-cyano-7-deazaguanine (dPreQ₀) | 32% oup.com |

| Campylobacter phage CP220 | Campylobacter | 2′-deoxy-7-amido-7-deazaguanine (dADG) | 100% oup.com |

| Halovirus HVTV-1 | Halobacteria | 2′-deoxy-7-aminomethyl-7-deazaguanine (dPreQ₁) | 30% oup.com |

Implications for Genetic Information Storage and Transfer in Biological Systems

The widespread use of 7-deazaguanine derivatives, particularly the complete substitution of guanine in some viral genomes, has profound implications for how we understand the storage and transfer of genetic information. In these organisms, modified nucleobases are not just protective shields but have become the primary carriers of genetic information. nih.govnih.gov

This expansion of the genetic alphabet challenges the canonical four-base model of DNA. The replacement of guanine's N7 nitrogen with a carbon atom alters the chemical landscape of the DNA major groove, which is a critical site for DNA-protein interactions. trilinkbiotech.com While this change protects against restriction enzymes, it does not disrupt the Watson-Crick base pairing essential for replication and transcription. trilinkbiotech.com However, the altered groove structure could influence the binding of polymerases, transcription factors, and other DNA-binding proteins, suggesting a co-evolution of these proteins to recognize and function with the modified DNA.

Furthermore, the presence of these modifications suggests a higher density of information storage within the genome. Beyond the primary sequence, the pattern of modification itself could represent an additional layer of epigenetic information, influencing gene expression or other DNA-dependent processes. pnas.org The stability of DNA duplexes can also be affected by these substitutions, potentially influencing the physical properties and topology of the genome. nih.govnih.gov The study of these natural systems provides a blueprint for how the genetic code can be expanded and manipulated, offering insights into the fundamental principles of biological information storage and the potential for synthetic biology applications.

Q & A

Q. How does the incorporation of 7-Methyl-7-deaza-2'-deoxyguanosine affect DNA duplex stability compared to canonical deoxyguanosine?

The replacement of guanine’s N7 with a methyl-substituted carbon eliminates a major groove cation-binding site, altering electrostatic interactions and hydration. UV thermal melting and differential scanning calorimetry (DSC) reveal destabilization by 2–5°C in most sequences due to lost cation-π interactions. However, in GC-rich regions, enhanced base stacking may partially offset destabilization. Methodologically, combining UV melting with DSC and circular dichroism (CD) distinguishes enthalpic vs. entropic contributions .

Q. What experimental approaches are used to synthesize this compound and incorporate it into oligonucleotides?

Regioselective methylation is achieved via halogenated intermediates (e.g., 7-bromo-7-deazaguanosine) followed by Suzuki-Miyaura crosslinking with methyl boronic acids. Solid-phase phosphoramidite chemistry is then used for oligonucleotide synthesis, employing protected this compound phosphoramidites. Purity is verified via HPLC and mass spectrometry .

Q. How does this compound influence PCR amplification efficiency?

Substituting dGTP with 7-deaza-dGTP (a related analog) reduces secondary structures (e.g., hairpins) in GC-rich templates by destabilizing Hoogsteen interactions. Optimal amplification uses a 3:1 ratio of 7-deaza-dGTP to dGTP, balancing specificity and efficiency. Fidelity assessments via sequencing confirm minimal errors, making it suitable for high-fidelity PCR .

Advanced Research Questions

Q. How does this compound disrupt restriction enzyme recognition (e.g., EcoRI)?

The absence of N7 prevents EcoRI from recognizing its canonical site (GAATTC), as N7 participates in hydrogen bonding and electrostatic interactions. Modified octamers (e.g., d[GG*AATTCC]) show >90% reduced cleavage efficiency. Residual activity (<10%) arises from non-specific backbone interactions, confirmed via gel electrophoresis and kinetic assays .

Q. What are the thermodynamic and structural impacts of this compound on DNA dynamics?

NMR imino proton exchange experiments reveal reduced base pair opening entropy at flanking residues (e.g., A:T pairs), stabilizing local duplex regions despite global destabilization. Molecular dynamics simulations show altered major groove hydration and cation organization, validated via chemical probing (e.g., methylation susceptibility assays) .

Q. How can contradictions in reported destabilization effects of this compound be resolved?

Discrepancies arise from sequence context and cation concentration. A multi-method approach combines:

- NMR hydration analysis to map water occupancy.

- Isothermal titration calorimetry (ITC) to quantify cation binding.

- Single-molecule FRET to probe flexibility. For example, high-salt conditions mitigate destabilization by restoring cation shielding, while low-salt accentuates effects .

Q. Can this compound be used to study oxidative DNA damage mechanisms?

While not directly oxidative, its analog 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a biomarker for oxidative stress. The 7-methyl group may sterically hinder adduct formation, enabling comparative studies via LC-MS/MS or antibody-based assays to map damage susceptibility .

Q. Methodological Notes

- Base Pair Stability : Use DSC and UV melting with varying salt concentrations to isolate cation effects.

- Enzyme Interactions : Employ gel-shift assays and single-turnover kinetics to quantify binding/cleavage changes.

- Synthesis Validation : Combine MALDI-TOF MS and enzymatic digestion (e.g., phosphodiesterase I) to confirm incorporation fidelity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.